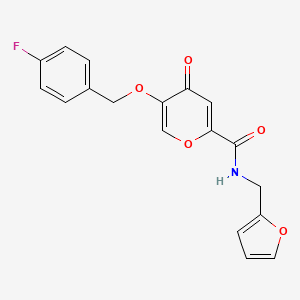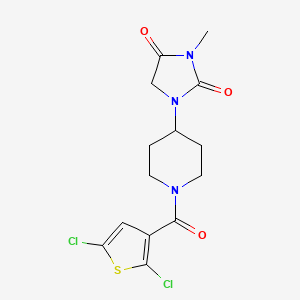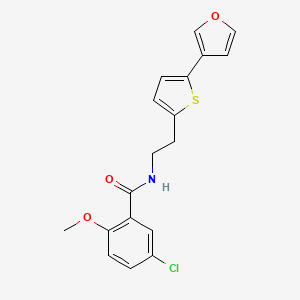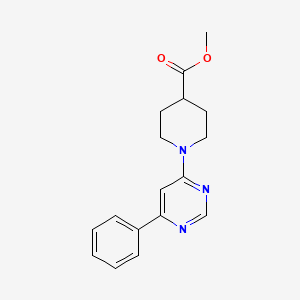
Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate" is not directly studied in the provided papers. However, related compounds with structural similarities have been investigated, which can provide insights into the potential characteristics of the compound . For instance, the study of diethyl 4,4′-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) involves a pyrimidine derivative, which shares a phenylpyrimidin moiety with the compound of interest .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Michael addition and cyclization processes. For example, a novel quinolinone derivative with a piperidinyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of a chiral piperidine-related alkaloid was achieved through a double asymmetric allylboration followed by aminocyclization and carbamation . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
Crystal and molecular structures of compounds are often determined using X-ray diffraction and quantum chemical DFT analysis. The molecular structure is then compared to the optimized geometry obtained from DFT calculations, as seen in the study of a diethyl 4,4′-disulfanediylbis compound . Similarly, the crystal structure of a methyl benzo[d]imidazole derivative was determined, which could provide insights into the structural aspects of the compound .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic cascade reaction . The reactivity of such compounds can be influenced by the presence of different functional groups and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the vibrational characteristics of a compound can be studied through IR and Raman spectra, as demonstrated in the analysis of diethyl 4,4′-disulfanediylbis compound . The fluorescence properties of piperidine derivatives are also of interest, with some compounds exhibiting high fluorescence in solution . Additionally, thermal analyses can provide information on the stability and degradation pathways of these compounds .
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds has been developed, showing anti-proliferative activities against certain cancer cell lines. These compounds were synthesized via an efficient multi-component one-pot synthesis, demonstrating the chemical versatility of pyrimidine derivatives (Parveen et al., 2017).
- Another study reported the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for high potency and selectivity, illustrating the potential therapeutic applications of structurally related compounds (Thalji et al., 2013).
Biological Evaluation
- The exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors revealed that N-phenyl derivatives possess broad potency against resistant mutant viruses, signifying the therapeutic potential of these compounds in antiviral therapies (Tang et al., 2010).
- Derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine were synthesized and tested for binding affinity to human histamine H3 receptors, identifying compounds with high affinity and selectivity, suggesting their use in developing potential treatments for disorders related to the histamine H3 receptor (Sadek et al., 2014).
Application in Drug Development
- Novel pyrazolopyrimidine derivatives were synthesized and investigated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of pyrimidine derivatives in developing therapies for cancer and inflammatory diseases (Rahmouni et al., 2016).
特性
IUPAC Name |
methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)14-7-9-20(10-8-14)16-11-15(18-12-19-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKLNLEWKRQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B2550942.png)

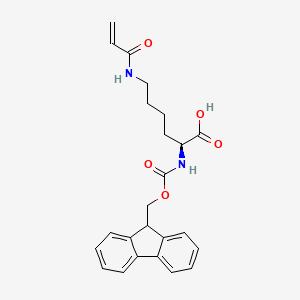
![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)
![6-Tert-butyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2550947.png)
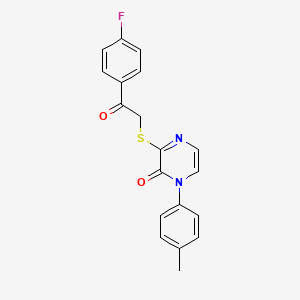
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)
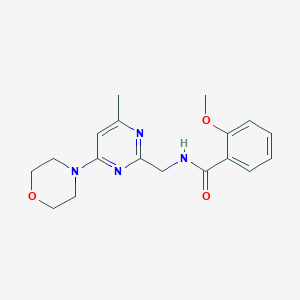
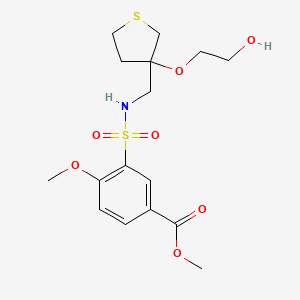
![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)
